molecular formula C24H23N3O4S2 B2554727 N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide CAS No. 1105198-44-4

N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide

Cat. No. B2554727
CAS RN: 1105198-44-4
M. Wt: 481.59
InChI Key: KZRXLWWLGDGRHQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hapten Synthesis and Antibody Development

The synthesis of carboxylic acid derivatives of herbicides for use as haptens in the development of immunoassays is a significant application area. For instance, the creation of haptens from herbicides like atrazine and simazine through the synthesis of various carboxylic acid derivatives has been explored. These synthesized haptens are used to develop sensitive and selective immunoassays for detecting herbicide residues, demonstrating the compound's utility in environmental monitoring and agricultural chemistry (M. H. Goodrow, R. Harrison, B. Hammock, 1990).

Enhancement of Herbicide Efficacy

Another application involves the modification of herbicidal compounds to improve their selectivity and efficacy. By introducing specific chemical groups, such as N-(3-chloro-4-isopropylphenyl)carboxamide derivatives, the selectivity and potency of herbicides can be enhanced. This leads to the development of more effective agricultural chemicals with reduced environmental impact (Gregory S. Hoppenstand, D. K. Hsiao, 1988).

Anticancer Research

In the field of medicinal chemistry, derivatives of N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide are explored for their potential anticancer properties. Synthesis and evaluation of these compounds for growth inhibitory properties against various cancer cell lines have shown promising results. Some derivatives exhibit potent cytotoxic activities, suggesting potential applications in cancer treatment (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).

Androgen Receptor Antagonist Development

The design and synthesis of N-arylpiperazine-1-carboxamide derivatives have shown significant potential as androgen receptor (AR) antagonists. These compounds exhibit potent AR antagonist activities and in vivo antiandrogenic properties, making them promising candidates for the treatment of conditions like prostate cancer (I. Kinoyama, N. Taniguchi, E. Kawaminami, E. Nozawa, H. Koutoku, T. Furutani, M. Kudoh, M. Okada, 2005).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-27-23(29)22-17(12-19(33-22)15-8-5-4-6-9-15)26-24(27)32-14-20(28)25-13-16-10-7-11-18(30-2)21(16)31-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRXLWWLGDGRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dimethoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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